![molecular formula C17H18N4O2 B2577213 (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide CAS No. 2035022-66-1](/img/structure/B2577213.png)
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic cannabinoid precursor that can be used to produce MDMB-4en-PINACA, MDMB-BINACA, MDMB-PINACA, 4F-MDMB-BINACA, and other structurally related synthetic cannabinoids . It has appeared alongside MDMB-4en-PINACA and MDMB-BINACA in drug materials and/or toxicology samples .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a not well-developed process, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications
- Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds . In this context, compound 2f, a derivative of the mentioned indazole, demonstrated potent antiproliferative activity against various cancer cell lines (IC50 = 0.23–1.15 μM). It inhibited cell proliferation, promoted apoptosis, and disrupted migration and invasion. Notably, it suppressed tumor growth in a 4T1 tumor model without significant side effects.
- Indazole derivatives have been explored as potential inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases . These kinases play crucial roles in cancer signaling pathways. Compound 4l, containing a 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold, exhibited promising antiproliferative activity against A549 and MCF-7 cell lines.
Anti-Cancer Properties
EGFR and HER-2 Kinase Inhibition
Future Directions
The future directions in the research of this compound and related compounds could involve further studies on their synthesis, mechanism of action, and safety profile. Additionally, given their potential use in the production of synthetic cannabinoids, regulatory measures could also be a focus of future efforts .
Mechanism of Action
Target of Action
The primary targets of (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways .
Mode of Action
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of the kinases, resulting in changes in the biochemical pathways they are involved in .
Biochemical Pathways
The compound affects the WNT/B-Catenin signaling pathway . This pathway plays a crucial role in regulating cell growth and maintaining tissue homeostasis . By inhibiting kinases, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can disrupt this pathway, leading to downstream effects such as altered cell growth .
Result of Action
The molecular and cellular effects of (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide’s action include the inhibition of kinase activity and disruption of the WNT/B-Catenin signaling pathway . This can lead to altered cell growth and potentially beneficial effects in the treatment of certain diseases .
properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-18-14(22)7-4-10-19-17(23)16-13-9-8-11-5-2-3-6-12(11)15(13)20-21-16/h2-7H,8-10H2,1H3,(H,18,22)(H,19,23)(H,20,21)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBNHOXGRHPDS-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.